
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, also known as 3,4-dimethyl-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one, is a novel synthetic compound with potential applications in the scientific research field. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. This compound has attracted attention due to its unique structure and potential therapeutic effects.
Applications De Recherche Scientifique
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one has various scientific research applications. It is used as a precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as 1,3-benzodioxoles and 1,3-dioxanes. In addition, this compound has been used in the synthesis of a novel class of compounds known as benzodioxol-5-yl-2-propen-1-ones, which have potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it is believed to interact with various enzymes, receptors, and other cellular components in order to produce its therapeutic effects. It is thought to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various cellular processes. In addition, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one are not fully understood. However, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In addition, it has been shown to possess analgesic, anxiolytic, and anti-depressant properties. Furthermore, it may possess anti-cancer and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one in laboratory experiments include its availability, low cost, and its ability to be used in a variety of synthetic reactions. Furthermore, this compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is that it is not widely available and may require special ordering.
Orientations Futures
The potential future directions for (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to identify its potential toxicological effects and to develop safe and effective dosage forms. Furthermore, further studies are needed to explore its potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research is needed to identify new synthetic methods for the synthesis of this compound.
Méthodes De Synthèse
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one is achieved through a two-step reaction. The first step involves the reaction of 2-chloro-(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-phenylprop-2-en-1-one with potassium tert-butoxide in acetonitrile to form the corresponding tert-butyl ester. The second step involves the reaction of the tert-butyl ester with 1,3-benzodioxole in the presence of a base such as potassium carbonate to produce this compound-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-3-6-15(9-13(12)2)16(19)7-4-14-5-8-17-18(10-14)21-11-20-17/h3-10H,11H2,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAUOINSMIKD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

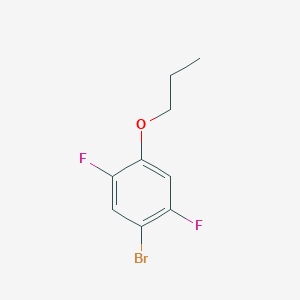

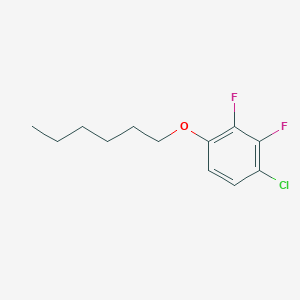

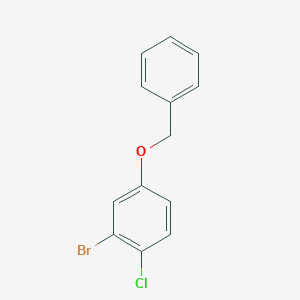
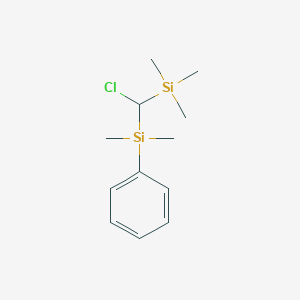

![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
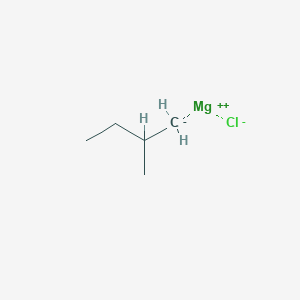

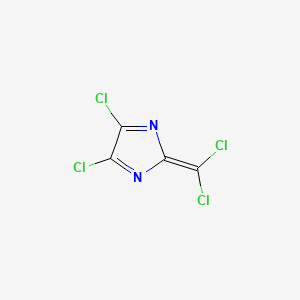
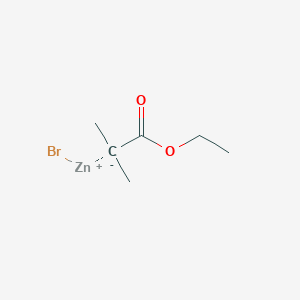

![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)